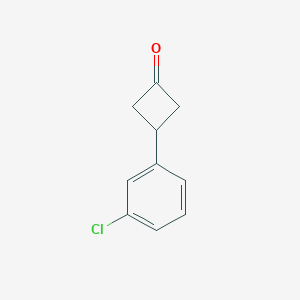

3-(3-Chlorophenyl)cyclobutanone

描述

Significance of Cyclobutanone (B123998) Scaffolds in Modern Synthetic and Medicinal Chemistry

Cyclobutanone and its derivatives are not merely chemical curiosities; they are powerful tools in the hands of organic chemists. Their importance stems from a combination of inherent ring strain and the ability to undergo a variety of chemical transformations. nih.govnih.gov

Strained carbocyclic molecules, such as cyclobutanes, have become indispensable in modern synthetic strategies. mdpi.com The significant ring strain in the four-membered ring of cyclobutanone, approximately 26.3 kcal/mol, makes these compounds energetically poised for reactions. smolecule.com This inherent energy can be harnessed to drive transformations that would otherwise be challenging. nih.govnih.gov The rigidity and unique three-dimensional structure of cyclobutane (B1203170) rings also offer opportunities for creating conformationally restricted molecules, a valuable attribute in drug design. nih.govnih.gov

Cyclobutanones are highly versatile synthetic intermediates, serving as precursors to a wide array of other molecules. mdpi.comnih.gov Their utility is demonstrated in their application in total synthesis of complex natural products and as building blocks for bioactive molecules, including cyclobutane nucleosides. mdpi.com The strained ring system allows for selective modifications through ring-opening, ring-expansion, and rearrangement reactions. mdpi.comnih.gov For instance, they are key intermediates in the homo-Favorskii rearrangement. smolecule.com Furthermore, cyclobutanones can participate in [2+2] cycloaddition reactions and serve as Michael acceptors, enabling the construction of more complex molecular architectures. smolecule.com

Historical Context of Cyclobutanone Chemistry

The journey of cyclobutanone chemistry began with its first synthesis by the Russian chemist Nikolai Kischner from cyclobutanecarboxylic acid. wikipedia.org Early methods were often inefficient, but they laid the groundwork for the development of more sophisticated and higher-yielding synthetic routes. wikipedia.org Over the years, a variety of methods have been developed for the synthesis of cyclobutanones, including the reaction of diazomethane (B1218177) with ketene (B1206846), rearrangement of oxaspiropentane, and dialkylation of 1,3-dithiane. wikipedia.org The first synthesis of the parent cyclobutane was achieved in 1907 by James Bruce and Richard Willstätter. wikipedia.org The increasing availability and diverse reactivity of cyclobutanones have solidified their important position in the toolkit of modern organic synthesis. nih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

3-(3-chlorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIYPDUURJOKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728967 | |

| Record name | 3-(3-Chlorophenyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152714-08-4 | |

| Record name | 3-(3-Chlorophenyl)cyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152714-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chlorophenyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 3 Chlorophenyl Cyclobutanone and Its Derivatives

Strategic Approaches to Cyclobutanone (B123998) Ring Construction

[2+2] Cycloaddition Reactions

Without a doubt, [2+2] cycloaddition is the most prominent and widely utilized method for synthesizing cyclobutanes. nih.govacs.org This approach involves the reaction of two two-atom components to form a four-membered ring. For the synthesis of cyclobutanones, this typically involves the reaction of a ketene (B1206846) or a ketene equivalent with an olefin.

The thermal [2+2] cycloaddition of ketenes and olefins is a powerful and direct method for the synthesis of cyclobutanones. pku.edu.cnorientjchem.org Ketenes, with their cumulated double bonds, are highly reactive intermediates that readily undergo cycloaddition with a variety of alkenes. libretexts.org The reaction is thermally allowed and often proceeds with high stereospecificity. libretexts.orgnih.gov

The mechanism of this reaction is generally considered to be a concerted, [π2s + (π2s + π2s)] process, which circumvents the symmetry-forbidden nature of a simple [π2s + π2s] cycloaddition. pku.edu.cn The regioselectivity of the addition is governed by the electronic properties of the reactants, with the highly electrophilic carbonyl carbon of the ketene reacting with the most electron-rich atom of the olefin. libretexts.org

In the context of synthesizing 3-(3-Chlorophenyl)cyclobutanone, this would involve the reaction of a suitable ketene with 3-chlorostyrene. The ketene itself can be generated in situ from an acid chloride using a non-nucleophilic base like triethylamine. libretexts.org While highly reactive ketenes bearing chloro or sulfur substituents can react with unactivated alkenes, hydrogen- or carbon-substituted ketenes generally require activated alkenes for efficient reaction under thermal conditions. nih.gov The use of dichloroketene, generated from trichloroacetyl chloride and zinc dust, followed by reductive dehalogenation is a common strategy to access the parent cyclobutanone ring system. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Notes |

| Ketene | Olefin | Thermal | Cyclobutanone | General reaction. pku.edu.cnorientjchem.orglibretexts.org |

| Dichloroketene | 3-Chlorostyrene | Thermal, then reduction | This compound | A plausible route. nih.gov |

| Acid Chloride | Triethylamine | In situ ketene formation | Ketene | Common method for ketene generation. libretexts.org |

Table 1: Overview of Thermal [2+2] Ketene-Olefin Cycloadditions

Photochemical [2+2] cycloaddition is another fundamental strategy for the construction of cyclobutane (B1203170) rings. acs.orgresearchgate.net This method typically involves the photoexcitation of one of the alkene components to its excited state, which then reacts with a ground-state alkene. nih.gov These reactions are particularly useful for the synthesis of cyclobutanes from two alkene components and can be applied to the synthesis of cyclobutanone precursors. researchgate.net

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leads to the formation of an oxetane (B1205548) ring. wikipedia.orgnumberanalytics.com While this doesn't directly yield a cyclobutanone, the resulting oxetane can be a precursor to functionalized cyclobutane derivatives. The reaction can proceed through either a singlet or triplet excited state of the carbonyl compound, leading to the formation of a diradical intermediate. organic-chemistry.org

For the synthesis of cyclobutanone systems, the intramolecular [2+2] photocycloaddition of enones is a powerful tool. nih.gov Furthermore, the use of photosensitizers can facilitate cycloadditions that are otherwise inefficient. nih.gov For instance, copper(I) salts have been used to catalyze [2+2] cycloadditions between two unactivated alkenes under visible light irradiation. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Type | Notes |

| Carbonyl Compound | Alkene | Photochemical (UV light) | Oxetane | Paternò-Büchi reaction. wikipedia.orgnumberanalytics.com |

| Enone | Alkene | Photochemical (UV light) | Cyclobutane | Can be a precursor to cyclobutanones. nih.gov |

| Alkene | Alkene | Visible light, Cu(I) catalyst | Cyclobutane | Catalytic approach. researchgate.net |

Table 2: Photochemical [2+2] Cycloaddition Approaches

The cycloaddition of keteniminium salts with olefins provides a versatile and often more general alternative to the use of ketenes for the synthesis of cyclobutanones. nih.govacs.org Keteniminium salts are highly electrophilic and readily undergo [2+2] cycloaddition with a wide range of alkenes, including those that are unreactive towards traditional ketenes. nih.gov

These reactive intermediates are typically generated in situ from the corresponding α-chloroenamines or by the reaction of tertiary amides with an activating agent. nih.gov The subsequent cycloaddition with an olefin, followed by hydrolysis of the resulting cyclobutylidinium iminium salt, affords the desired cyclobutanone. rsc.orgresearchgate.net This methodology has proven to be robust and applicable to the synthesis of complex, substituted cyclobutanones. nih.gov The use of chiral auxiliaries on the nitrogen atom of the keteniminium salt has been explored for the asymmetric synthesis of cyclobutanones, although enantiomeric excesses can be modest. researchgate.net A flow chemistry process for the synthesis of 2-substituted cyclobutanones using keteniminium salts and ethylene (B1197577) gas has also been reported, offering rapid and mild reaction conditions. rsc.org

| Precursor | Activating Agent | Olefin | Product | Notes |

| Tertiary Amide | Triflic anhydride | Alkene | Cyclobutanone (after hydrolysis) | Common method for keteniminium salt generation. rsc.orgresearchgate.net |

| α-Chloroenamine | Lewis Acid | Alkene | Cyclobutanone (after hydrolysis) | Alternative generation method. |

| ω-Unsaturated amide | Triflic anhydride | (intramolecular) | Chiral cyclobutanone | Asymmetric synthesis approach. researchgate.net |

Table 3: Cyclobutanone Synthesis via Keteniminium Salt Cycloaddition

Ring Expansion Methodologies

Ring expansion reactions offer an alternative and powerful approach to the synthesis of cyclobutanones, starting from more readily available three-membered ring precursors. These methods often proceed with high stereoselectivity and can provide access to highly substituted cyclobutanone frameworks.

The ring expansion of cyclopropanols is a well-established method for the synthesis of cyclobutanones. organic-chemistry.org This transformation can be promoted by a variety of reagents and reaction conditions. For instance, a catalytic protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl (B3062369) alcohols can lead to cyclobutanone products with excellent enantioselectivity. organic-chemistry.org This process involves protonation of the alkene followed by a C-C bond migration.

Gold(I)-catalyzed rearrangements of 1-alkynyl cyclopropanols also provide a stereospecific route to alkylidene cyclobutanones. organic-chemistry.orgacs.org Similarly, the reaction of 2-hydroxycyclobutanones with thiols can proceed through a tandem sequence involving a ring-contraction followed by a C3-C4 ring-expansion to yield 2-arylthio-cyclobutanones. unica.it This highlights the potential for rearrangements of substituted cyclobutane precursors in the synthesis of other functionalized cyclobutanones.

| Starting Material | Reagent/Catalyst | Product | Key Transformation |

| Tertiary Vinylic Cyclopropyl Alcohol | Chiral Dual-Hydrogen-Bond Donor / HCl | α-Quaternary Cyclobutanone | Protio-semipinacol ring-expansion. organic-chemistry.org |

| 1-Alkynyl Cyclopropanol | Gold(I) Catalyst | Alkylidene Cyclobutanone | Stereospecific rearrangement. organic-chemistry.orgacs.org |

| 2-Hydroxycyclobutanone | Thiol / Acid Catalyst | 2-Arylthio-cyclobutanone | Tandem ring-contraction/ring-expansion. unica.it |

Table 4: Cyclobutanone Synthesis via Ring Expansion

Ring Enlargement of Oxaspiropentanes

The ring enlargement of oxaspiropentanes represents a versatile method for the synthesis of cyclobutanone derivatives. This strategy involves the rearrangement of an oxaspiropentane, which is an epoxide of methylenecyclopropane (B1220202), to a cyclobutanone. The reaction can be promoted by various reagents, including lithium halides or Grignard reagents. researchgate.net

The general process begins with the epoxidation of a suitably substituted methylenecyclopropane to form the corresponding oxaspiropentane. This intermediate is then treated with a Lewis acid or a nucleophile to induce a rearrangement. For the synthesis of this compound, the key intermediate would be a 2-(3-chlorophenyl)oxaspiropentane. The rearrangement is believed to proceed through the formation of a cyclopropylcarbinyl cation or a related species, which then expands to the more stable cyclobutyl system.

When Grignard reagents are used, they can induce the rearrangement and subsequently add to the newly formed ketone, yielding a tertiary cyclobutanol (B46151). researchgate.net A subsequent oxidation step would then be required to afford the desired cyclobutanone. The stereochemical outcome of the rearrangement can be influenced by the stereochemistry of the starting oxaspiropentane and the reaction conditions. researchgate.net

Plausible Reaction Scheme:

Epoxidation: 1-(3-Chlorophenyl)methylenecyclopropane is oxidized using an agent like m-CPBA to yield 2-(3-chlorophenyl)oxaspiropentane.

Rearrangement: The oxaspiropentane is treated with a catalytic amount of a lithium salt (e.g., LiI) to facilitate ring expansion to this compound.

While direct examples for the 3-chlorophenyl derivative are not prominent in the literature, the method's robustness with various substrates makes it a viable, albeit multi-step, approach.

Free Radical Ring Expansion and Annulation Reactions

Free radical chemistry offers powerful tools for the construction of cyclic systems, including the synthesis of cyclobutanones through ring expansion or annulation reactions. These methods often rely on the generation of a radical species that cyclizes onto a carbonyl group, followed by a selective β-scission of a strained bond to expand the ring. nih.gov

A common strategy involves the use of exo-substituted cyclobutanones. nih.govsigmaaldrich.com For instance, a radical can be generated on a side chain attached to the cyclobutane ring. Intramolecular addition of this radical to the cyclobutanone carbonyl generates an alkoxy radical intermediate. Subsequent fragmentation of the four-membered ring leads to a larger, more stable ring system. nih.gov Conversely, radical annulation strategies can build the cyclobutane ring onto an existing structure.

For the specific synthesis of this compound, a potential radical-based approach could involve the cyclization of a precursor containing the 3-chlorophenyl moiety. For example, a titanacyclobutane complex, prepared via free radical alkylation, could undergo selective carbonylation to yield the desired cyclobutanone. This approach demonstrates the utility of radical processes in preparing the necessary precursors for metal-mediated transformations.

Catalytic Asymmetric Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of catalytic asymmetric methods for synthesizing chiral building blocks like this compound.

Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement

A highly effective method for the asymmetric synthesis of cyclobutanones involves a tandem cyclopropanation/semipinacol rearrangement catalyzed by a chiral Lewis acid. nih.govresearchgate.net This reaction typically proceeds between an α-silyloxyacrolein and an aryl diazoacetate in the presence of a chiral catalyst, such as an oxazaborolidinium ion. nih.gov

The proposed mechanism begins with the Lewis acid-catalyzed reaction of the diazoester with the acrolein to form a vinylcyclopropane (B126155) intermediate. The Lewis acid then promotes a semipinacol-type rearrangement where one of the cyclopropane (B1198618) bonds migrates, expanding the ring to form the cyclobutanone. This process generates a chiral β-quaternary center with high levels of enantioselectivity and diastereoselectivity. nih.gov

For the synthesis of (R)- or (S)-3-(3-chlorophenyl)cyclobutanone, the reaction would employ methyl 2-diazo-2-(3-chlorophenyl)acetate. The choice of the chiral ligand on the Lewis acid catalyst dictates the absolute stereochemistry of the final product.

| Entry | Aryl Diazoester | Catalyst System | Yield (%) | ee (%) | dr |

| 1 | Phenyl | Chiral Oxazaborolidinium Ion | 91 | 98 | >20:1 |

| 2 | 4-Methoxyphenyl | Chiral Oxazaborolidinium Ion | 88 | 97 | >20:1 |

| 3 | 4-Chlorophenyl | Chiral Oxazaborolidinium Ion | 90 | 98 | >20:1 |

| 4 | 3-Chlorophenyl (Plausible) | Chiral Oxazaborolidinium Ion | ~90 | ~98 | >20:1 |

| Table based on representative data from similar substrates. nih.govresearchgate.net |

Cobalt-Catalyzed Enantioselective Cyclobutanone Construction

Earth-abundant metal catalysis has emerged as a sustainable and powerful tool in organic synthesis. A notable example is the cobalt-catalyzed enantioselective intramolecular hydroacylation for the construction of cyclobutanones. researchgate.net This method allows for the conversion of achiral dienyl aldehydes into enantioenriched cyclobutanones with excellent regio-, diastereo-, and enantiocontrol under mild conditions. researchgate.net

The reaction is catalyzed by a cobalt complex, often in the presence of a chiral phosphine (B1218219) ligand. The catalyst facilitates the addition of the aldehyde C-H bond across a pendant alkene, forming a cobaltacycle intermediate which then undergoes reductive elimination to furnish the cyclobutanone product. The substrate would need to be an appropriately designed dienyl aldehyde, where one of the double bonds is part of a 1-(3-chlorophenyl)allyl group.

The versatility of this method allows for the synthesis of a wide array of substituted cyclobutanones, and by selecting the appropriate chiral ligand, high enantioselectivity can be achieved.

| Substrate Type | Catalyst System | Yield (%) | ee (%) |

| Dienyl Aldehyde (Aryl) | Co(I)/(S)-Xyl-BINAP | 85 | 89 |

| Dienyl Aldehyde (Alkyl) | Co(I)/(S)-Xyl-BINAP | 82 | 92 |

| Table based on representative data from the literature. researchgate.net |

Organocatalyzed and Biocatalyzed Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, provides a metal-free alternative for the synthesis of chiral compounds. mdpi.com For this compound, organocatalytic methods could be applied in several ways. One approach is the asymmetric functionalization of a pre-existing cyclobutanone or cyclobutenone scaffold. For example, an enantioselective Michael addition of a nucleophile to 3-(3-chlorophenyl)cyclobut-2-en-1-one, catalyzed by a chiral amine or squaramide, could establish the stereocenter.

Another strategy is the direct asymmetric synthesis of the cyclobutane ring. For instance, a [2+2] cycloaddition between a ketene and an alkene bearing the 3-chlorophenyl group, catalyzed by a chiral Lewis base, could provide a stereocontrolled route to the target molecule.

Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity and environmentally friendly conditions. A potential biocatalytic route to chiral this compound could involve the asymmetric reduction of 3-(3-chlorophenyl)cyclobut-2-en-1-one using a ketoreductase enzyme. These enzymes are known for their ability to reduce C=C double bonds with high enantioselectivity, offering a green pathway to the chiral saturated ketone.

Stereocontrolled Synthesis

The synthesis of polysubstituted cyclobutanes presents significant stereochemical challenges due to the potential for multiple stereoisomers and the conformational flexibility of the ring. nih.gov Stereocontrolled synthesis of this compound requires precise control over the single stereocenter at the C3 position.

The previously discussed catalytic asymmetric methods (Section 2.1.3) are primary examples of catalyst-controlled stereoselection, where the chirality of the catalyst dictates the enantiomeric outcome. For example, in the Lewis acid-catalyzed tandem reaction, the choice of the (R)- or (S)-configured oxazaborolidinium ion catalyst will determine whether the (R)- or (S)-enantiomer of the cyclobutanone is formed. nih.gov

Substrate-controlled synthesis is another key strategy. In this approach, a chiral auxiliary is attached to the substrate, which directs the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. For instance, a cyclization precursor for this compound could be appended with a chiral auxiliary to direct a diastereoselective ring-closing reaction.

Furthermore, stereocontrolled functionalization of an existing cyclobutanone ring is a powerful technique. Methods like enantioselective organocatalytic α-alkylation or aldol (B89426) reactions can introduce new stereocenters with high control relative to the existing 3-(3-chlorophenyl) group. mdpi.com The inherent strain of the cyclobutane ring can be exploited to achieve high levels of regio- and stereoselectivity in such functionalization reactions. mdpi.com

Diastereoselective and Enantioselective Approaches

The construction of chiral cyclobutane frameworks with high levels of diastereoselectivity and enantioselectivity is a significant focus in modern organic synthesis. A variety of methods have been developed to achieve this, often relying on catalysis to control the stereochemical outcome of the reaction.

One prominent strategy involves the use of [2+2] cycloaddition reactions. For instance, highly diastereoselective and enantioselective copper(II)/SaBOX-catalyzed [2+2] cycloadditions of methylidenemalonate and multisubstituted alkenes have been developed to produce optically active cyclobutanes in high yields and with excellent diastereomeric and enantiomeric excess. acs.org Similarly, rhodium-catalyzed [2+2] cycloadditions have proven effective.

Another powerful approach is the diastereoselective synthesis of multi-substituted cyclobutanes through the catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. nih.gov This method can produce 1,1,3-functionalized cyclobutanes as single diastereoisomers. nih.gov Furthermore, a rhodium(III)-catalyzed reaction involving 2-aryl quinazolinones and alkylidenecyclopropanes provides a novel pathway to substituted cyclobutanes through a concerted N-C bond formation and C-C bond cleavage. nih.gov

Sequential reaction cascades also offer a route to enantiomerically enriched cyclobutanols. A notable example is a sequential enantioselective reduction of a ketone followed by a diastereospecific iridium-catalyzed C–H silylation, which installs contiguous stereogenic centers. rsc.org

The development of these methods has been instrumental in the total synthesis of several natural products containing the cyclobutane motif.

Desymmetrization Strategies for 3-Substituted Cyclobutanones

The desymmetrization of prochiral 3-substituted cyclobutanones has emerged as a powerful and efficient strategy for the synthesis of enantiomerically enriched cyclobutane derivatives. nih.gov This approach takes advantage of the inherent symmetry of the starting material, breaking it in a controlled manner to introduce chirality.

A key methodology in this area is the organocatalytic desymmetrization of 3-substituted cyclobutanones. For example, an N-phenylsulfonyl-(S)-proline catalyzed aldol reaction has been successfully employed for the enantio- and diastereoselective desymmetrization of these substrates, yielding 2,3-functionalized cyclobutanones with high diastereoselectivity and enantioselectivity. nih.gov This transformation proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled fashion.

Another innovative desymmetrization approach involves a nitrogen insertion reaction into prochiral cyclobutanones, providing a concise route to chiral γ-lactams. nih.gov This rearrangement is facilitated by the strain of the cyclobutanone ring and employs a chiral aminoindanol (B8576300) in combination with an oxidizing agent like trichloroisocyanuric acid (TCICA) to achieve high selectivity. nih.gov

Synergistic catalysis, combining a transition metal catalyst with an organocatalyst, has also been effectively utilized. A palladium/enamine synergistic strategy has been developed for the desymmetrization of 4-substituted cyclobutanones, demonstrating the versatility of this approach. researchgate.net

These desymmetrization strategies are highly valued for their ability to rapidly generate molecular complexity from relatively simple starting materials, providing access to a wide array of chiral building blocks for further synthetic elaboration. nih.gov

| Strategy | Catalyst/Reagent | Product | Key Features |

| Aldol Reaction | N-phenylsulfonyl-(S)-proline | 2,3-Functionalized cyclobutanones | High diastereo- and enantioselectivity |

| Nitrogen Insertion | Aminoindanol/TCICA | Chiral γ-lactams | Strain-release driven rearrangement |

| Synergistic Catalysis | Palladium/Enamine | Functionalized cyclobutanones | Combination of transition metal and organocatalysis |

Functionalization Protocols for Cyclobutanones

The functionalization of pre-existing cyclobutanone scaffolds is a critical aspect of synthesizing diverse and complex cyclobutane-containing molecules. These protocols allow for the introduction of various substituents at specific positions on the four-membered ring, further expanding the chemical space accessible from a common intermediate.

Alpha-Functionalization of Cyclobutanone Derivatives

The α-position to the carbonyl group in cyclobutanones is a prime site for functionalization due to the acidity of the α-protons and the ability to form enolates or enamines. nih.govresearchgate.net A range of methodologies have been developed to introduce substituents at this position with high levels of control.

Organocatalysis has played a significant role in the enantioselective α-functionalization of cyclobutanones. For example, singly occupied molecular orbital (SOMO) catalysis has been employed for the enantioselective α-allylation of cyclobutanones. mdpi.com This method utilizes a chiral imidazolidinone catalyst and an oxidant to generate a radical cation intermediate that reacts with an allylsilane. mdpi.com

Organocatalyzed aldol and Mannich reactions are also widely used for α-functionalization. Bifunctional primary amine catalysts can promote the syn-selective aldol reaction of cyclobutanones with α-oxoalkinyl esters, affording the corresponding aldol adducts with good yields and excellent enantioselectivity. mdpi.com Similarly, organocatalyzed Michael additions of cyclobutanones to electrophiles like nitrostyrenes have been successfully demonstrated. researchgate.netmdpi.com

Beyond carbon-carbon bond formation, methods for α-heteroatom functionalization have also been developed, further diversifying the types of substituents that can be introduced. mdpi.com These reactions often involve the use of electrophilic sources of halogens, oxygen, or nitrogen.

| Reaction Type | Catalyst/Reagent | Electrophile | Product |

| α-Allylation (SOMO) | Chiral Imidazolidinone/CAN | Allylsilane | α-Allylated Cyclobutanone |

| Aldol Reaction | Bifunctional Primary Amine | α-Oxoalkinyl Ester | syn-Aldol Adduct |

| Michael Addition | Organocatalyst | Nitrostyrene | Michael Adduct |

Selective Functionalization of Substituted Cyclobutanes

Achieving selective functionalization at positions other than the α-carbon on a substituted cyclobutane ring presents a significant synthetic challenge. The ability to differentiate between various C-H bonds within the molecule is key to developing versatile and efficient synthetic routes.

Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of cyclobutanes. nih.gov By carefully selecting the rhodium catalyst and its ligand framework, it is possible to direct the insertion of a rhodium carbene into specific C-H bonds. nih.gov This strategy has been successfully applied to achieve regiodivergent functionalization of arylcyclobutanes, allowing for the selective formation of either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov For instance, sterically demanding rhodium catalysts can selectively functionalize the C3 position of arylcyclobutanes. nih.gov

Another approach involves leveraging the directing ability of existing functional groups. A carbonyl group, for example, can act as a latent directing group for C-H functionalization, guiding the reaction to a specific site on the cyclobutane ring. acs.org This strategy has been explored as an alternative to traditional methods for constructing complex cyclobutane natural products. acs.org

These selective functionalization methods provide a powerful means to access a wide range of substituted cyclobutanes that would be difficult to synthesize using conventional approaches, opening up new avenues for the exploration of their chemical and biological properties.

Derivatization Studies of Cyclobutanone Products

The cyclobutanone products obtained from various synthetic methodologies serve as versatile intermediates for further chemical transformations. These derivatization studies are crucial for accessing a broader range of functionalized cyclobutane structures and for confirming the stereochemistry of the newly formed products.

A common derivatization pathway involves the ring expansion of the cyclobutanone. For instance, treatment of a cyclobutene (B1205218) product with m-chloroperoxybenzoic acid (m-CPBA) can lead to an efficient oxidative rearrangement to produce a cyclobutanone bearing an α-quaternary center. scispace.com The inherent strain of the four-membered ring in cyclobutanones also makes them susceptible to ring-opening reactions, providing access to acyclic compounds with defined stereochemistry. nih.gov

The carbonyl group of the cyclobutanone can be readily transformed into other functional groups. For example, reduction of the ketone can yield the corresponding cyclobutanol, which can then undergo further reactions. rsc.org The development of advanced derivatization protocols is essential for the unambiguous identification of complex mixtures of products, often employing techniques like gas chromatography-mass spectrometry (GC-MS) after chemical modification to enhance volatility and separability. nih.gov

Furthermore, the functional groups introduced during the initial synthesis can be manipulated. For example, a cyano group can be converted to an amine, and ester groups can be hydrolyzed to carboxylic acids. researchgate.net These transformations allow for the synthesis of highly functionalized and structurally diverse cyclobutane derivatives, including those with potential biological activity. rsc.orgrsc.org

Chemical Reactivity and Mechanistic Studies of 3 3 Chlorophenyl Cyclobutanone

Cyclobutanone (B123998) Ring-Opening Reactions

The significant strain energy of the four-membered ring in 3-(3-chlorophenyl)cyclobutanone makes it susceptible to a variety of ring-opening reactions. These reactions can be initiated by nucleophiles, transition metals, radicals, or under acidic and basic conditions, leading to the formation of diverse and synthetically valuable products.

Nucleophilic Ring Opening

The strained nature of the cyclobutane (B1203170) ring in compounds like this compound facilitates nucleophilic attack, leading to ring cleavage. While specific studies on this compound are not extensively documented, the reactivity of related donor-acceptor (D-A) cyclobutanes provides valuable insights into this process. In these systems, a Lewis acid-catalyzed reaction with nucleophiles such as 2-naphthols can lead to the formation of ring-opened products. The reaction proceeds via a nucleophilic attack on one of the cyclobutane carbons, facilitated by the activation of the carbonyl group by the Lewis acid. This initial attack induces the cleavage of a C-C bond, relieving the ring strain and forming a more stable, open-chain intermediate.

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. The presence of the 3-chlorophenyl group can direct the incoming nucleophile to the less hindered carbon atom or influence the stability of the resulting intermediate.

Table 1: Examples of Nucleophilic Ring Opening of Cyclobutane Derivatives

| Cyclobutane Derivative | Nucleophile | Catalyst | Product Type | Reference |

| Donor-Acceptor Cyclobutane | 2-Naphthol | Lewis Acid | Ring-opened alkylated naphthol | researchgate.net |

| 2-Substituted Cyclopropane-1,1-dicarboxylates | Grignard Reagents | Copper | 1,3-Dicarbonyl compounds | researchgate.net |

Note: This table presents data for related cyclobutane and cyclopropane (B1198618) systems to illustrate the general principles of nucleophilic ring-opening reactions.

Transition Metal-Catalyzed Ring Opening and C-C Bond Cleavage

Transition metals are powerful catalysts for the activation and cleavage of the C-C bonds in cyclobutanones. These reactions often proceed through the formation of a metallacyclopentanone intermediate, which can then undergo various transformations, including β-carbon elimination or reductive elimination, to yield a variety of products. For instance, nickel-catalyzed reactions of o-bromophenylcyclobutanones in the presence of a hydrogen donor can lead to the formation of indanones through a C-C bond reconstruction sequence. Similarly, palladium-catalyzed reactions of O-bromophenyl cyclobutanone derivatives can initiate a tandem C-C bond cleavage/Michael addition reaction sequence. researchgate.net

The mechanism of these reactions typically involves the oxidative addition of the transition metal into a C-C bond of the cyclobutanone ring. The regioselectivity of this cleavage is influenced by the substituents on the ring and the nature of the metal catalyst. The resulting metallacycle can then undergo further reactions, such as insertion of other molecules or elimination, to generate the final product.

Table 2: Transition Metal-Catalyzed Ring Opening Reactions of Cyclobutanone Derivatives

| Cyclobutanone Derivative | Catalyst | Reactant | Product Type | Reference |

| o-Bromophenylcyclobutanones | Nickel | H₂O | Indanones | researchgate.net |

| O-Bromophenyl cyclobutanone derivatives | Pd₂(dba)₃ | Michael acceptors | Ring-opened products | researchgate.net |

Note: This table provides examples of transition metal-catalyzed reactions of related arylcyclobutanone systems.

Radical-Mediated Ring Opening

Radical reactions provide another effective pathway for the ring opening of cyclobutanones. These reactions are typically initiated by the formation of a radical species that can attack the cyclobutanone ring. For example, the radical-mediated ring-opening functionalization of cyclobutanols, which can be readily derived from cyclobutanones, offers a route to γ-substituted ketones. epa.gov While direct radical-mediated ring opening of this compound is not extensively reported, the principles from related systems suggest its feasibility.

The process would likely involve the generation of a radical which then adds to the carbonyl group of the cyclobutanone. This is followed by a β-scission of the strained C-C bond of the cyclobutane ring, leading to a ring-opened radical intermediate. This intermediate can then be trapped by a radical scavenger or undergo further transformations to yield the final product. The regioselectivity of the ring opening would be influenced by the stability of the resulting radical intermediate.

Acidic and Basic Conditions for Ring Cleavage

The cyclobutanone ring can also be cleaved under acidic or basic conditions. Lewis acid-catalyzed ring-opening reactions of 3-arylcyclobutanones have been reported to proceed via a synergistic cleavage of both C2-C3 bonds in the presence of water, affording aryl alkyl ketones. researchgate.net This unprecedented reaction pathway highlights the unique reactivity of these systems under acidic conditions. The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which activates the ring towards nucleophilic attack by water. This is followed by a cascade of bond cleavages and rearrangements to yield the final product.

While specific studies on the base-catalyzed ring cleavage of this compound are limited, related systems such as benzocyclobutenol can undergo ring opening with mild bases. The mechanism likely involves the formation of an enolate under basic conditions, which could then trigger a ring-opening process to alleviate the ring strain. The nature of the base and the reaction conditions would be crucial in determining the outcome of the reaction.

Cycloaddition Reactions

In addition to ring-opening reactions, the carbonyl group in this compound can participate in cycloaddition reactions, although this mode of reactivity is less common than ring cleavage due to the inherent strain of the four-membered ring.

[2+2] Cycloaddition Reactions with Alkenes

While the formation of cyclobutanones through [2+2] cycloaddition of ketenes or keteniminium salts with alkenes is a well-established synthetic method, the reverse reaction, the [2+2] cycloaddition of a cyclobutanone with an alkene, is less common. The strain energy of the cyclobutane ring generally favors ring-opening over further cycloaddition. However, under specific conditions, such as photochemical activation, it is conceivable that the carbonyl group of this compound could participate in a [2+2] cycloaddition with an alkene to form an oxetane (B1205548). This type of reaction would likely proceed through a diradical intermediate, and the regioselectivity and stereoselectivity would be key aspects to consider. Further research is needed to explore the viability and scope of such cycloaddition reactions for 3-arylcyclobutanones.

Intramolecular Cycloaddition Reactions

While cyclobutanone derivatives are known to participate in cycloaddition reactions, specific studies detailing intramolecular cycloadditions involving this compound are not extensively documented in the reviewed literature. In principle, if the molecule were functionalized with a suitable tethered π-system, it could undergo thermally or photochemically induced intramolecular cycloadditions to form more complex polycyclic structures. The viability and stereochemical outcome of such reactions would depend on the nature and length of the tether connecting the reacting moieties.

Michael Addition Reactions

This compound can function as a Michael acceptor in nucleophilic addition reactions. smolecule.com The presence of the carbonyl group activates the cyclobutane ring, making it susceptible to conjugate addition by a range of soft nucleophiles. In a typical Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound. While this compound is not an α,β-unsaturated system itself, its strained ring system can facilitate addition reactions under certain conditions, enabling the formation of more complex organic molecules. smolecule.com Specific experimental data on Michael additions with this compound is limited in the available literature.

Oxidation and Reduction Reactions

The stereoselective reduction of the carbonyl group in 3-substituted cyclobutanones is a critical transformation for the synthesis of corresponding cyclobutanols. nih.govresearchgate.net Research has demonstrated that the hydride reduction of these compounds is highly selective, predominantly yielding the cis-alcohol. researchgate.netvub.ac.be This high diastereoselectivity is generally observed irrespective of the steric bulk of the hydride reducing agent used. nih.govvub.ac.be

The pronounced selectivity for the cis product can be further improved by adjusting reaction conditions, such as lowering the temperature or using a less polar solvent. vub.ac.bevub.be Computational studies, including Density Functional Theory (DFT), suggest that this stereochemical outcome is governed by torsional strain, which favors the anti-facial attack of the hydride, consistent with the Felkin-Anh model. researchgate.netvub.ac.be

Table 1: Influence of Reaction Conditions on Stereoselectivity of Hydride Reduction of 3-Substituted Cyclobutanones

| Parameter | Condition Change | Effect on Selectivity | Reference |

|---|---|---|---|

| Temperature | Lowering Temperature | Enhances cis selectivity | vub.ac.bevub.be |

| Solvent | Decreasing Polarity | Enhances cis selectivity | vub.ac.bevub.be |

| Reducing Agent | Varied Steric Bulk | High cis selectivity maintained | nih.govvub.ac.be |

This table summarizes general findings for 3-substituted cyclobutanones, which are applicable to this compound.

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones. wikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, typically using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA) or peroxides. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is predictable and depends on the relative migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org The group that can better stabilize a positive charge will preferentially migrate. The established order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.

For this compound, the two carbons adjacent to the carbonyl are both secondary. However, one is a simple methylene group (C2) while the other is a methine group bearing the 3-chlorophenyl substituent (C4). Based on the migratory aptitude rules, the more substituted C4 carbon would be expected to migrate, leading to the formation of a γ-lactone.

Oxidative ring expansion reactions provide a pathway to synthesize larger ring systems from smaller ones. For cyclobutanone derivatives, this can be achieved through various methods. One such pathway involves the initial reduction of the cyclobutanone to a cyclobutanol (B46151), which can then undergo oxidative ring expansion. While specific studies on the oxidative ring expansion of this compound are not detailed in the provided search results, this class of reaction is a known transformation for cyclobutanol compounds.

Rearrangement Reactions

The inherent ring strain of the four-membered ring in this compound makes it a suitable precursor for various rearrangement reactions. smolecule.com These reactions can be triggered by acid, base, or heat and often proceed to form more stable, less strained products. One notable rearrangement for cyclobutanone derivatives is the homo-Favorskii rearrangement. smolecule.com This process, distinct from the classic Favorskii rearrangement, involves the rearrangement of cyclobutanones in the presence of a base to yield carboxylic acid derivatives. smolecule.com However, specific studies detailing the rearrangement reactions of this compound are not extensively covered in the available literature.

Free Radical Rearrangements

Free radical reactions involving cyclobutanone derivatives can lead to fascinating ring-expansion products. While specific studies on this compound are not extensively documented in publicly available literature, the behavior of related 3-arylcyclobutanones provides a strong basis for understanding its potential transformations. A common free radical rearrangement is the Dowd-Beckwith ring expansion, which typically involves the formation of a radical at a side chain attached to the cyclobutanone ring. wikipedia.org This radical can then add to the carbonyl carbon, followed by cleavage of a C-C bond of the cyclobutane ring to afford a larger carbocyclic system.

The general mechanism for such a free radical ring expansion is initiated by the generation of a radical species, often using radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride. wikipedia.org The key steps involve:

Radical Formation: Generation of a radical at a position α to the carbonyl group or on a side chain.

Intramolecular Cyclization: Attack of the radical onto the carbonyl carbon to form a bicyclic alkoxy radical intermediate.

Ring Opening (β-scission): Cleavage of a cyclobutane C-C bond to relieve ring strain, resulting in a ring-expanded radical.

Radical Quenching: Abstraction of a hydrogen atom from a donor to yield the final ring-expanded product.

The regioselectivity of the ring opening is a critical aspect of this rearrangement, influenced by the stability of the resulting radical and the substitution pattern on the cyclobutane ring.

Table 1: Plausible Intermediates in the Free Radical Rearrangement of a Hypothetical this compound Derivative

| Intermediate | Structure | Description |

| Initial Radical | (Structure not available) | A carbon-centered radical is generated on a side chain attached to the cyclobutane ring. |

| Bicyclic Alkoxy Radical | (Structure not available) | Formed via intramolecular cyclization of the initial radical onto the carbonyl group. |

| Ring-Expanded Radical | (Structure not available) | Generated after the cleavage of a C-C bond of the cyclobutane ring in the bicyclic intermediate. |

Semipinacol Rearrangement

The semipinacol rearrangement is another important acid-catalyzed transformation that can be anticipated for derivatives of this compound. This rearrangement typically occurs in β-hydroxy halides or other substrates with a leaving group adjacent to a hydroxyl-bearing carbon. acs.org For a derivative of this compound, such as a 1-substituted-3-(3-chlorophenyl)cyclobutanol bearing a leaving group at the 1-position, treatment with acid could induce a ring expansion to a cyclopentanone derivative.

The mechanism proceeds through the formation of a carbocation intermediate upon departure of the leaving group. This is followed by a 1,2-migration of one of the adjacent carbon atoms of the cyclobutane ring to the carbocationic center, driven by the release of ring strain and the formation of a more stable carbocation. The 3-(3-chlorophenyl) group's electronic properties can influence the migratory aptitude of the adjacent carbon atoms.

Table 2: Key Steps in a Postulated Semipinacol Rearrangement of a 3-(3-Chlorophenyl)cyclobutanol Derivative

| Step | Description | Key Intermediate/Transition State |

| 1. Carbocation Formation | Protonation of the hydroxyl group and loss of water, or departure of a leaving group from the 1-position to generate a carbocation. | Tertiary carbocation at the 1-position of the cyclobutane ring. |

| 2. 1,2-Carbon Migration | Migration of one of the adjacent cyclobutane ring carbons to the carbocationic center. | Transition state involving a three-membered ring-like structure. |

| 3. Ring Expansion | Formation of a new C-C bond resulting in a five-membered ring. | A cyclopentyl cation intermediate. |

| 4. Deprotonation | Loss of a proton to form the final cyclopentanone product. | Final cyclopentanone product. |

Intramolecular Rearrangements of Functionalized Cyclobutanes

Functionalized cyclobutanes, including derivatives of this compound, can undergo a variety of intramolecular rearrangements, often triggered by light or heat. Photochemical rearrangements of cyclic ketones are well-documented and can lead to a diverse array of products through different reaction pathways.

For instance, Norrish Type I cleavage of 3-arylcyclobutanones can lead to the formation of a diradical intermediate. This diradical can then undergo several subsequent reactions, including intramolecular disproportionation to form an unsaturated aldehyde, or decarbonylation followed by cyclization to form a cyclopropane derivative. The specific outcome would depend on the reaction conditions and the stability of the intermediates involved.

Computational and Theoretical Organic Chemistry Investigations

Computational chemistry provides invaluable insights into the reaction mechanisms, stereoselectivities, and reactivity of organic molecules like this compound. Quantum mechanical calculations and Density Functional Theory (DFT) are powerful tools to explore the potential energy surfaces of reactions and to understand the factors that govern their outcomes.

Quantum Mechanical Calculations of Reaction Mechanisms

Quantum mechanical calculations can be employed to map out the entire reaction pathway for the rearrangements of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. These calculations can help to:

Identify the lowest energy reaction pathway: By comparing the activation energies of different possible mechanisms, the most likely reaction pathway can be determined.

Characterize transition state structures: The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.

Predict reaction rates: Transition state theory can be used in conjunction with calculated activation energies to estimate the rate constants of reactions.

For complex rearrangements, these calculations are essential for distinguishing between concerted and stepwise mechanisms and for understanding the role of intermediates.

Density Functional Theory (DFT) Studies on Stereoselectivity and Ring Opening

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying organic reactions. DFT studies can be particularly insightful for understanding the stereoselectivity of reactions involving this compound and the factors that control its ring-opening reactions.

For instance, in nucleophilic additions to the carbonyl group, DFT calculations can be used to model the different possible transition states leading to various stereoisomers. By comparing the energies of these transition states, the preferred stereochemical outcome can be predicted. These studies can also elucidate the role of the 3-(3-chlorophenyl) substituent in directing the stereoselectivity through steric and electronic effects.

In the context of ring-opening reactions, DFT can be used to calculate the activation barriers for the cleavage of different C-C bonds in the cyclobutane ring. This information is crucial for predicting the regioselectivity of such reactions and for understanding how the substituent influences the stability of the resulting intermediates.

Table 3: Representative DFT-Calculated Parameters for a Hypothetical Reaction of a 3-Arylcyclobutanone

| Parameter | Calculated Value (kcal/mol) | Interpretation |

| Activation Energy (Pathway A) | 25.3 | The energy barrier for the reaction to proceed via Pathway A. |

| Activation Energy (Pathway B) | 28.1 | The energy barrier for the reaction to proceed via Pathway B, which is less favorable than Pathway A. |

| Reaction Energy | -15.7 | The overall reaction is exothermic. |

| Energy Difference between Stereoisomeric Transition States | 1.5 | This energy difference would lead to a predictable ratio of stereoisomeric products. |

Analysis of Torsional Strain and Electrostatic Interactions in Reactivity

The reactivity and stereoselectivity of reactions involving cyclobutane rings are significantly influenced by torsional strain and electrostatic interactions. Computational analysis can quantify these effects and provide a deeper understanding of their role.

Electrostatic Interactions: The 3-chlorophenyl substituent introduces a significant dipole moment into the molecule. Electrostatic interactions between this substituent and the approaching reagent or other parts of the molecule can have a profound effect on the transition state energy. These interactions can be attractive or repulsive and can play a decisive role in determining the stereochemical outcome of a reaction. Computational methods can be used to visualize and quantify these electrostatic interactions, for instance, by generating electrostatic potential maps. In the reduction of 3-benzyloxycyclobutanone, repulsive electrostatic interactions in the transition state leading to the trans-product were found to be a key factor in the high selectivity for the cis-isomer. acs.orgnih.gov

Applications in Medicinal and Pharmaceutical Chemistry

Cyclobutanone (B123998) Cores in Pharmaceutical Development

The cyclobutane (B1203170) moiety, while historically underrepresented in drug discovery, is gaining recognition as an attractive three-dimensional (3D) scaffold. nih.govvu.nl Its non-planar and rigid structure offers a way to "escape from flatland," a concept in medicinal chemistry that aims to move away from planar aromatic compounds to improve properties like solubility and selectivity. researchgate.net Cyclobutane rings can act as conformationally restricted scaffolds, helping to lock a molecule into a specific orientation that is favorable for binding to a biological target. researchgate.netru.nl

The inclusion of a cyclobutanone core can influence several key aspects of a drug candidate's profile, including:

Metabolic Stability: Replacing a more metabolically labile group with a cyclobutane ring can enhance a compound's resistance to breakdown by enzymes in the body. ru.nl

Aryl Isostere: The cyclobutane ring can serve as a non-aromatic mimic of a phenyl ring, which can be advantageous for improving physicochemical properties. ru.nl

Solubility and Affinity: The 3D nature of the cyclobutane scaffold can lead to improved solubility and alter the binding affinity of a molecule for its target. ru.nl

The compound 3-(3-Chlorophenyl)cyclobutanone itself is recognized as a versatile building block for synthesizing various pharmaceutical compounds that require a cyclobutane core. smolecule.com Its structure, featuring a chlorophenyl group, provides a starting point for creating diverse libraries of compounds for screening in drug discovery programs.

Investigation of Biological Activities

The cyclobutane ring is a key structural feature in numerous biologically active natural products and synthetic compounds. researchgate.netrsc.org This has prompted research into the potential biological activities of various cyclobutane derivatives.

Several studies have highlighted the antimicrobial and anticancer potential of compounds containing a cyclobutane ring. For instance, certain cyclobutane-containing alkaloids have demonstrated antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, and Candida albicans. nih.gov One such alkaloid, sceptrin, isolated from a marine sponge, has shown antimicrobial effects. nih.gov

In the realm of anticancer research, some cyclobutane derivatives have been investigated for their ability to inhibit cancer cell growth. nih.gov For example, certain alkaloids with a cyclobutane structure have been reported to possess anticancer activity. researchgate.net Additionally, some cyclobutane lignans (B1203133) and neolignans are considered lead compounds for the development of anticancer drugs. nih.gov The development of novel cyclobutane-containing compounds continues to be an area of interest in the search for new antimicrobial and anticancer agents.

| Compound Class | Biological Activity | Example Organism/Target | Reference |

|---|---|---|---|

| Cyclobutane-containing alkaloids (e.g., Sceptrin) | Antimicrobial | Staphylococcus aureus, Bacillus subtilis, Candida albicans | nih.gov |

| Thiazolylhydrazone derivatives with a cyclobutane ring | Antibacterial and Antifungal | Bacillus subtilis, Candida tropicalis | nih.gov |

| Cyclobutane lignans and neolignans | Anticancer (lead compounds) | - | nih.gov |

| Pipercyclobutanamides from Piper nigrum | Inhibitors of cytochrome P450 2D6 | CYP2D6 enzyme | nih.gov |

The electrophilic nature of the carbonyl group in the cyclobutanone ring makes it a key feature in the design of enzyme inhibitors. nih.gov Cyclobutanone-based compounds have been investigated as inhibitors of various enzymes, particularly hydrolases.

One area of research has focused on cyclobutanone analogs as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin-type antibiotics. researchgate.net The proposed mechanism involves the formation of a stable hemiketal with a serine residue in the enzyme's active site, thus inactivating the enzyme. researchgate.netacs.org

More recently, an α-amido cyclobutanone was designed as a competitive inhibitor of a metallo-γ-lactonase from Bacillus thuringiensis. nih.govacs.org This enzyme is involved in quorum quenching, a process related to bacterial communication. The cyclobutanone derivative, acting as a transition-state mimic, was found to be a potent inhibitor of the enzyme. acs.org

| Inhibitor Class | Target Enzyme | Mechanism/Type of Inhibition | Reference |

|---|---|---|---|

| Cyclobutanone analogues of penicillins | β-lactamases | Hemiketal formation with active site serine | researchgate.netacs.org |

| α-Amido cyclobutanone | Metallo-γ-lactonase (AiiA) | Competitive inhibitor, transition-state mimic | nih.govacs.org |

Scaffold Hopping and Drug Discovery Strategies

Scaffold hopping is a drug discovery strategy that involves replacing the core structure (scaffold) of a known active compound with a chemically different one while maintaining its biological activity. nih.govbiosolveit.de This approach is used to find novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable patent position. nih.govpsu.edu

The cyclobutane ring, including the cyclobutanone core, is an attractive motif for scaffold hopping due to its unique 3D structure. nih.govvu.nl By replacing a common, often planar, scaffold with a cyclobutane-based one, medicinal chemists can explore new chemical space and potentially overcome issues associated with the original compound series. For example, fragment-based drug discovery (FBDD) programs are increasingly looking to incorporate 3D fragments, and libraries of cyclobutane-containing fragments have been synthesized for this purpose. nih.govvu.nl

The use of this compound as a starting material allows for the generation of a variety of derivatives that can be used in scaffold hopping approaches to discover new lead compounds for various therapeutic targets.

Synthesis of Bioactive Molecules and Natural Products incorporating the Cyclobutanone Moiety

The synthesis of natural products and other bioactive molecules containing a cyclobutane or cyclobutanone core is an active area of chemical research. researchgate.netrsc.org The inherent ring strain and stereochemical complexity of these molecules present significant synthetic challenges. researchgate.net Various synthetic strategies have been developed to construct the four-membered ring, with [2+2] cycloaddition reactions being one of the most common methods. researchgate.netbenthamscience.com

The cyclobutanone moiety can serve as a key intermediate in the synthesis of more complex molecules. For instance, ring-expansion reactions of cyclobutanones can be used to construct larger ring systems, such as cyclopentanones or even seven- and eight-membered rings. researchgate.netbenthamscience.comoregonstate.edu The synthesis of the cyclobutanone core of solanoeclepin A, a natural product, was achieved through an intramolecular [2+2] photocycloaddition. nih.gov

A significant area of research has been the synthesis of cyclobutane nucleoside analogs. nih.govtandfonline.com In these molecules, the sugar moiety (ribose or deoxyribose) of a natural nucleoside is replaced by a cyclobutane ring. tandfonline.com This modification can lead to compounds with improved metabolic stability and potentially novel biological activities, particularly as antiviral and anticancer agents. tandfonline.com

The synthesis of these analogs often involves coupling a nucleobase, such as 6-chloropurine (B14466), with a functionalized cyclobutanone derivative. nih.govtandfonline.comnih.govtandfonline.com For example, the reaction of 6-chloropurine with 3-hydroxymethyl-cyclobutanone has been described to produce N-7 and N-9 regioisomers, which can then be stereoselectively reduced to the corresponding cyclobutanol (B46151) derivatives. nih.govtandfonline.com These cyclobutane nucleoside analogs are designed to mimic natural nucleosides and interact with enzymes involved in DNA and RNA metabolism. tandfonline.comacs.org

Intermediates for Complex Heterocycle Synthesis

The cyclobutanone core is a versatile scaffold for the construction of complex heterocyclic systems, which are ubiquitous in medicinal chemistry. Substituted cyclobutanones can undergo a variety of chemical transformations to yield intricate polycyclic and heterocyclic structures. For instance, the related compound 3-(chloromethyl)cyclobutanone serves as a key precursor in the synthesis of 2-azabicyclo[2.1.1]hexanes. researchgate.net These bicyclic systems are analogues of 2,4-methanoproline, a naturally occurring compound with insect antifeedant properties. researchgate.net

The synthetic strategy often involves the imination of the cyclobutanone followed by a reductive cyclization, leveraging the reactivity of the ketone and the strategically placed substituent on the cyclobutane ring. researchgate.net This general principle underscores the potential of this compound to serve as a starting material for a diverse array of heterocyclic compounds. The presence of the 3-chlorophenyl group can influence the electronic properties and steric bulk of the molecule, guiding the regioselectivity of subsequent reactions and providing a vector for further functionalization. The synthesis of complex molecules often relies on such well-defined intermediates to build molecular complexity efficiently. Multicomponent reactions, for example, are a powerful tool for creating diverse molecular systems from precursors like cyclic ketones. semanticscholar.org

The table below illustrates a representative transformation of a substituted cyclobutanone into a complex heterocyclic system, highlighting the role of the cyclobutane core as a foundational element.

| Starting Material | Reaction Type | Resulting Heterocycle | Significance |

| 3-(Chloromethyl)cyclobutanone | Imination and Reductive Cyclization | 2-Azabicyclo[2.1.1]hexane | Analogue of a natural product, demonstrating the utility of cyclobutanone precursors in synthesizing complex bicyclic systems. researchgate.net |

Structure-Activity Relationship (SAR) Studies on Cyclobutanone Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies involve systematically modifying parts of a molecule and assessing the impact of these changes on its efficacy and potency.

For the specific class of this compound derivatives, detailed SAR studies are not extensively documented in publicly available literature. However, the principles of SAR can be hypothetically applied to understand how modifications to this scaffold could modulate biological activity. Key areas for modification would include the phenyl ring, the chlorine substituent, and the cyclobutanone core itself.

The following table outlines potential modifications and the expected impact on the molecule's properties, based on general principles of medicinal chemistry.

| Structural Component | Potential Modifications | Rationale for SAR Exploration |

| Phenyl Ring | - Positional Isomers (2-chloro, 4-chloro) - Introduction of other substituents (e.g., methyl, methoxy) | To probe the optimal substitution pattern for target interaction. The position of the electron-withdrawing chlorine atom can significantly affect the molecule's electronic distribution and binding capabilities. |

| Chlorine Substituent | - Replacement with other halogens (F, Br, I) - Replacement with bioisosteres (e.g., CF3, CN) | To evaluate the role of halogen bonding and electronic effects. Different halogens or bioisosteric groups can fine-tune the lipophilicity, polarity, and metabolic stability of the compound. |

| Cyclobutanone Core | - Ring expansion or contraction (cyclopentanone, cyclopropanone) - Introduction of substituents on the ring - Derivatization of the ketone (e.g., to an oxime or alcohol) | To assess the importance of the four-membered ring's conformational rigidity and the role of the carbonyl group as a hydrogen bond acceptor or reactive handle for covalent modification. |

Such systematic explorations would be essential to optimize a lead compound derived from the this compound scaffold for any identified biological target. For example, in the development of kinase inhibitors, N-phenyl substituted heterocyclic compounds containing a chlorine group have demonstrated notable activity, suggesting the importance of this feature in certain biological contexts. dundee.ac.uk

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of substituted cyclobutanones is an area of continuous investigation, with a focus on improving efficiency and stereoselectivity. While general methods for creating 3-arylcyclobutanones exist, future work will likely concentrate on refining these processes for substrates like 3-(3-Chlorophenyl)cyclobutanone.

One promising avenue is the development of more efficient methods for the synthesis of 3,3-diarylcyclobutanone and 3,3-diarylcyclobutylamine derivatives using reagent systems like TiCl4/R3N. nih.gov The Norrish-Yang photocyclisation of α-heteroatom-substituted β-methyl butyrophenones presents another stereoselective route to cyclobutanol (B46151) derivatives, which can be subsequently oxidized to the target cyclobutanones. eurekaselect.com This method has shown excellent diastereoselectivities. eurekaselect.com

A significant challenge in cyclobutanone (B123998) synthesis is controlling the stereochemistry. The stereoselective reduction of cyclobutanones to their corresponding cyclobutanols has been shown to be highly selective for the cis isomer, a preference that can be amplified by adjusting reaction temperature and solvent polarity. acs.orgnih.gov Future research will likely leverage these findings to develop synthetic routes that yield specific stereoisomers of this compound and its derivatives.

Further advancements are anticipated in the stereoselective synthesis of cyclobutanes from more readily available starting materials, such as the contraction of pyrrolidines using iodonitrene chemistry. acs.orgnih.gov This method has demonstrated high stereoselectivity and good functional group tolerance, offering a potential new pathway to chiral this compound analogues. acs.orgnih.gov

Table 1: Comparison of Synthetic Strategies for Substituted Cyclobutanones

| Synthetic Method | Key Features | Potential Advantages for this compound |

| TiCl4/R3N mediated cyclization | Utilizes iminium ions and diaryl ketones. nih.gov | Potentially a direct route to 3-aryl cyclobutanone structures. nih.gov |

| Norrish-Yang Photocyclisation | Stereoselective formation of cyclobutanols from butyrophenones. eurekaselect.com | High diastereoselectivity, enabling access to specific isomers. eurekaselect.com |

| Pyrrolidine Contraction | Stereospecific synthesis from readily available pyrrolidines. acs.orgnih.gov | High functional group tolerance and access to complex stereochemistries. acs.orgnih.gov |

| Hydride Reduction of Cyclobutanones | Highly selective for the formation of cis-alcohols. acs.orgnih.gov | Control over the stereochemical outcome of subsequent transformations. acs.orgnih.gov |

Exploration of New Catalytic Systems for Cyclobutanone Functionalization

The functionalization of the cyclobutane (B1203170) ring is crucial for elaborating the core structure of this compound into more complex molecules. A key area of future research is the development of novel catalytic systems that can selectively activate and modify the C-H bonds of the cyclobutane ring.

Rhodium(II) catalysts have emerged as powerful tools for the regio- and stereoselective C-H functionalization of cyclobutanes. nih.gov By carefully selecting the rhodium catalyst, it is possible to direct functionalization to either the C1 or C3 position of an arylcyclobutane, providing access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.gov This catalyst-controlled selectivity offers a significant opportunity for the targeted modification of this compound.

Cross-coupling reactions are another major focus for the functionalization of cyclobutane scaffolds. researchgate.net Palladium and nickel catalysts are widely used for a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, which can be used to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. sigmaaldrich.comnih.govyoutube.com The development of new ligands and catalyst precursors continues to expand the scope and efficiency of these transformations. nih.gov

Recent advances in copper-catalyzed C-H activation, inspired by the function of human liver enzymes, present another exciting frontier. sciencedaily.com These new methods can perform dehydrogenations and lactonizations on a broad range of starting materials and may be adaptable for the functionalization of cyclobutanones. sciencedaily.com Furthermore, electrochemical nickel-catalyzed reactions have shown promise for the selective carboxylation of related styrene (B11656) derivatives, a strategy that could potentially be adapted for the functionalization of cyclobutanone systems. acs.org

Table 2: Emerging Catalytic Systems for Cyclobutanone Functionalization

| Catalytic System | Type of Transformation | Key Advantages |

| Rhodium(II) Catalysts | C-H Functionalization | High regio- and stereoselectivity, catalyst-controlled site selectivity. nih.gov |

| Palladium/Nickel Cross-Coupling | C-C, C-N, C-O bond formation | Broad substrate scope, high functional group tolerance. sigmaaldrich.comnih.gov |

| Copper-Catalyzed C-H Activation | Dehydrogenation, Lactonization | Inspired by enzymatic catalysis, potential for novel transformations. sciencedaily.com |

| Electrochemical Ni-Catalysis | Hydrocarboxylation | Utilizes electricity as a driving force, potential for novel reactivity. acs.org |

Advanced Computational Modeling for Rational Design and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational modeling will play a crucial role in the rational design of new synthetic routes and catalysts, as well as in elucidating reaction mechanisms.

Density functional theory (DFT) has been successfully employed to rationalize the stereoselectivity of hydride reductions of 3-substituted cyclobutanones. acs.orgnih.gov These studies have revealed that torsional strain is a key factor in favoring the anti-facial hydride attack, leading to the observed cis-alcohol product. acs.orgnih.gov Such computational insights allow for the prediction of stereochemical outcomes and can guide the selection of appropriate reagents and reaction conditions to achieve a desired isomeric product.

Computational modeling is also instrumental in understanding the mechanisms of catalytic C-H activation and cross-coupling reactions. nih.gov By modeling the entire catalytic cycle, researchers can identify the active catalytic species, understand the role of ligands, and predict the effect of substrate modifications. This knowledge is vital for the rational design of more efficient and selective catalysts for the functionalization of this compound.

The future will likely see an increased integration of computational modeling with experimental work. This synergistic approach will accelerate the discovery of new reactions and catalysts, enabling the more efficient and predictable synthesis of complex molecules derived from this compound.

Expanding the Scope of Biological Applications

While the direct biological applications of this compound are not extensively documented, the cyclobutane motif is present in a number of biologically active molecules. researchgate.net A significant future research direction will be the exploration of this compound and its derivatives as potential therapeutic agents.

A key lead in this area is the finding that 3,3-diarylcyclobutylamines, which can be synthesized from the corresponding cyclobutanones, exhibit potential antidepressant activity. nih.gov This suggests that derivatives of this compound, particularly its corresponding amine, could be investigated for similar neurological effects.

Furthermore, the development of biocatalytic oxidative cross-coupling reactions offers a new avenue for creating novel biaryl compounds with potential biological activity. nih.gov While this has been demonstrated with phenolic substrates, the principles could be extended to other classes of molecules, potentially including derivatives of this compound.

Future research in this area will involve the synthesis of a library of derivatives of this compound and screening them for a wide range of biological activities. This will require close collaboration between synthetic chemists and biologists to identify promising lead compounds for further development.

Integration of Cyclobutanone Chemistry into Materials Science

The rigid and strained nature of the cyclobutane ring imparts unique properties to molecules that contain it. This makes cyclobutane derivatives, including this compound, interesting building blocks for the development of new materials with novel properties.

The incorporation of cyclobutane units into polymer backbones can influence the thermal and mechanical properties of the resulting materials. The defined geometry of the cyclobutane ring can lead to materials with increased rigidity and higher glass transition temperatures.

While specific applications of this compound in materials science are yet to be extensively explored, the general importance of cyclobutanes in this field is recognized. researchgate.net Future research could focus on synthesizing polymers or liquid crystals incorporating the this compound moiety and investigating their properties. The presence of the chlorophenyl group could also be exploited to tune the electronic and photophysical properties of these materials, potentially leading to applications in organic electronics or as components of advanced optical materials.

常见问题

Q. What are the recommended synthetic routes for 3-(3-Chlorophenyl)cyclobutanone, and how can reaction yields be optimized?